D,L-Carbidopa Methyl Ester N-Cyclohexylidene is a chemical compound derived from carbidopa, primarily utilized in the treatment of Parkinson's disease. Its molecular formula is with a molecular weight of approximately 320.384 g/mol. The compound features a cyclohexylidene moiety, which contributes to its unique chemical properties and biological activities. D,L-Carbidopa Methyl Ester N-Cyclohexylidene acts as an inhibitor of the enzyme aromatic L-amino acid decarboxylase, enhancing the availability of L-DOPA in the central nervous system and thus alleviating symptoms associated with Parkinson's disease .
D,L-Carbidopa Methyl Ester N-Cyclohexylidene is classified as a pharmaceutical intermediate and an analytical reagent. It is sourced from various chemical suppliers and research institutions that focus on the synthesis and application of pharmaceutical compounds. The compound is categorized under organic compounds due to its carbon-based structure, and it is specifically recognized for its role in neurological research and drug development .
The synthesis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene typically involves the reaction of carbidopa methyl ester with cyclohexanone in the presence of a suitable catalyst. This reaction is generally conducted under mild conditions to prevent decomposition of the product.
The molecular structure of D,L-Carbidopa Methyl Ester N-Cyclohexylidene can be represented using various chemical notation systems:
COC(=O)C(C)(Cc1ccc(O)c(O)c1)NN=C2CCCCC2
InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3
The accurate mass of D,L-Carbidopa Methyl Ester N-Cyclohexylidene is 320.174 g/mol, confirming its molecular weight .
D,L-Carbidopa Methyl Ester N-Cyclohexylidene can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for D,L-Carbidopa Methyl Ester N-Cyclohexylidene involves its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC). By inhibiting AADC activity, this compound prevents the conversion of L-DOPA to dopamine in peripheral tissues. This inhibition increases L-DOPA availability in the central nervous system, where it can be converted to dopamine, thereby alleviating Parkinson's disease symptoms.
Relevant data includes:
D,L-Carbidopa Methyl Ester N-Cyclohexylidene has several applications across various fields:
This compound's unique properties make it a valuable asset in both research and clinical settings, particularly in enhancing therapeutic strategies for Parkinson’s disease management.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1